4-Isopropoxy-3-(trifluoromethyl)benzoic acid
Overview
Description
4-Isopropoxy-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C11H11F3O3 It is characterized by the presence of an isopropoxy group and a trifluoromethyl group attached to a benzoic acid core
Mechanism of Action
Target of Action
It is known that this compound is used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and other organic compounds in its mechanism of action.
Mode of Action
In the context of suzuki–miyaura coupling, it can be inferred that the compound may participate in the formation of carbon-carbon bonds .
Biochemical Pathways
Given its use in suzuki–miyaura coupling , it can be inferred that it plays a role in the synthesis of complex organic compounds.
Pharmacokinetics
It is known that the compound has a molecular weight of 2482 , which may influence its bioavailability and pharmacokinetics.
Result of Action
Its role in the suzuki–miyaura coupling suggests that it contributes to the formation of carbon-carbon bonds, which is a crucial process in organic synthesis.
Action Environment
It is known that the compound is stable under normal temperatures and pressures , suggesting that it may be relatively resistant to environmental variations.
Biochemical Analysis
Biochemical Properties
4-Isopropoxy-3-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in the synthesis of fatty acids, thereby influencing lipid metabolism . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in inflammatory responses, thereby modulating the immune response . Additionally, it can impact cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can lead to inhibition or activation of the target molecule, resulting in changes in cellular processes. For instance, the compound has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules. For example, the compound has been shown to inhibit enzymes involved in fatty acid synthesis, leading to changes in lipid metabolism . Additionally, it can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments or organelles, where it exerts its effects . The localization and accumulation of the compound can influence its activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism . The specific localization of the compound can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-3-(trifluoromethyl)benzoic acid typically involves the reaction of 4-hydroxy-3-(trifluoromethyl)benzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the isopropoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-Isopropoxy-3-(trifluoromethyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Lacks the isopropoxy group, which may result in different chemical properties and applications.
4-Isopropoxybenzoic acid:
Uniqueness
4-Isopropoxy-3-(trifluoromethyl)benzoic acid is unique due to the combination of both the isopropoxy and trifluoromethyl groups. This dual functionality imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-propan-2-yloxy-3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-6(2)17-9-4-3-7(10(15)16)5-8(9)11(12,13)14/h3-6H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRZLMJTOCTKPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626751 | |
Record name | 4-[(Propan-2-yl)oxy]-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213598-16-4 | |
Record name | 4-(1-Methylethoxy)-3-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213598-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Propan-2-yl)oxy]-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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